molecular formula C10H11N3O B13869969 N'-hydroxy-1-methylindole-2-carboximidamide

N'-hydroxy-1-methylindole-2-carboximidamide

Cat. No.: B13869969
M. Wt: 189.21 g/mol
InChI Key: ORKGNMFSFYREAG-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methylindole-2-carboximidamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their biological activity and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methylindole-2-carboximidamide typically involves the reaction of 1-methylindole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methylindole-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methylindole-2-carboxylic acid, while reduction may produce N’-hydroxy-1-methylindole-2-carboxamide .

Scientific Research Applications

N’-hydroxy-1-methylindole-2-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methylindole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
  • N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide
  • N’-hydroxy-1-methyl-1H-indole-4-carboximidamide

Uniqueness

N’-hydroxy-1-methylindole-2-carboximidamide is unique due to its specific structure and the presence of the hydroxy and carboximidamide functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N'-hydroxy-1-methylindole-2-carboximidamide

InChI

InChI=1S/C10H11N3O/c1-13-8-5-3-2-4-7(8)6-9(13)10(11)12-14/h2-6,14H,1H3,(H2,11,12)

InChI Key

ORKGNMFSFYREAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=NO)N

Origin of Product

United States

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